molecular formula C8H11Cl2N3O B1378214 3-Amino-6-methoxy-5-azaindole dihydrochloride CAS No. 1352393-57-7

3-Amino-6-methoxy-5-azaindole dihydrochloride

Cat. No.: B1378214
CAS No.: 1352393-57-7
M. Wt: 236.1 g/mol
InChI Key: DQPGNSKMCWMENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Amino-6-methoxy-5-azaindole dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

3-Amino-6-methoxy-5-azaindole dihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxy-5-azaindole dihydrochloride involves its interaction with specific molecular targets and pathways. It often acts as a precursor or intermediate in the synthesis of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Amino-6-methoxy-5-azaindole dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

3-Amino-6-methoxy-5-azaindole dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound this compound features a unique azaindole core structure, which is a nitrogen-containing heterocycle. The presence of amino and methoxy substituents at specific positions on the azaindole ring contributes to its biological properties.

Antiparasitic Activity

Recent studies have highlighted the efficacy of 3-amino-6-methoxy-5-azaindole derivatives against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). A series of 3,5-disubstituted-7-azaindoles were identified as potent growth inhibitors through high-throughput screening, with several analogs displaying promising pharmacokinetic profiles. For instance, compounds NEU-1207 and NEU-1208 exhibited pEC50 values greater than 7.0 against T. brucei, indicating significant antiparasitic activity (Table 1) .

Compound IDpEC50 (T.b.)HLMCl Int (μg/min/mg protein)Aqueous Solubility (μM)
NEU-1207>7.03006
NEU-1208>7.018013
NEU-1209<6.5>30017

Antiviral Activity

The heterocyclic nature of compounds like 3-amino-6-methoxy-5-azaindole has been associated with antiviral properties. Research indicates that derivatives have shown activity against various viruses, including those from the herpesvirus family. For example, compounds with similar structural motifs have demonstrated significant inhibition of varicella-zoster virus replication .

Anticancer Activity

Studies have explored the anticancer potential of azaindole derivatives, including 3-amino-6-methoxy-5-azaindole. These compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and DU145. The results indicated that certain derivatives possess low cytotoxicity while still exhibiting antiproliferative effects, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of 3-amino-6-methoxy-5-azaindole is heavily influenced by its structural components. Modifications to the azaindole core and substitution patterns can significantly alter potency and selectivity:

  • Amino Group : Essential for maintaining activity; modifications may lead to decreased potency.
  • Methoxy Substitution : Enhances solubility and may improve pharmacokinetics.
  • Positioning of Substituents : The arrangement of functional groups at the 3 and 5 positions has been shown to be interchangeable without losing substantial activity .

Case Studies

Several case studies highlight the therapeutic potential of azaindoles:

  • Antiparasitic Efficacy : A study reported that a specific analog demonstrated significant efficacy in preclinical models against T. brucei, leading to further investigations into its mechanism of action and optimization for better blood-brain barrier penetration .
  • Antiviral Properties : Another investigation found that azaindole derivatives exhibited comparable antiviral activity to established treatments like ganciclovir against cytomegalovirus, suggesting their utility in antiviral drug development .

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c1-12-8-2-7-5(3-11-8)6(9)4-10-7;;/h2-4,10H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPGNSKMCWMENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)NC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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